molecular formula C12H6Br2O B14283088 5,6-Dibromoacenaphthylen-1(2H)-one CAS No. 120650-86-4

5,6-Dibromoacenaphthylen-1(2H)-one

Cat. No.: B14283088
CAS No.: 120650-86-4
M. Wt: 325.98 g/mol
InChI Key: QQJRTNBBXFLDEE-UHFFFAOYSA-N
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Description

5,6-Dibromoacenaphthylen-1(2H)-one is a brominated derivative of acenaphthylene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two bromine atoms at the 5 and 6 positions of the acenaphthylene ring system, along with a ketone group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromoacenaphthylen-1(2H)-one typically involves the bromination of acenaphthylene-1,2-dione. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 5 and 6 positions of the acenaphthylene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature and reaction time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromoacenaphthylen-1(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of substituted acenaphthylene derivatives with various functional groups.

Scientific Research Applications

5,6-Dibromoacenaphthylen-1(2H)-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,6-Dibromoacenaphthylen-1(2H)-one involves its interaction with molecular targets through its bromine atoms and ketone group. The compound can participate in various chemical reactions, such as electrophilic and nucleophilic interactions, which enable it to modify other molecules and exert its effects. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or material science .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dibromoacenaphthylene-1,2-dione
  • 5,6-Dibromoacenaphthene-1,2-dione
  • 1,8-Dibromoacenaphthenedione

Uniqueness

5,6-Dibromoacenaphthylen-1(2H)-one is unique due to its specific substitution pattern and the presence of a ketone group. This structural configuration imparts distinct chemical properties and reactivity compared to other brominated acenaphthylene derivatives.

Properties

CAS No.

120650-86-4

Molecular Formula

C12H6Br2O

Molecular Weight

325.98 g/mol

IUPAC Name

5,6-dibromo-2H-acenaphthylen-1-one

InChI

InChI=1S/C12H6Br2O/c13-8-3-1-6-5-10(15)7-2-4-9(14)12(8)11(6)7/h1-4H,5H2

InChI Key

QQJRTNBBXFLDEE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(=CC=C(C3=C(C=C2)Br)Br)C1=O

Origin of Product

United States

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